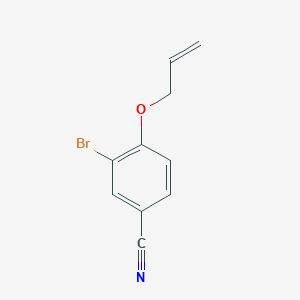

4-Allyloxy-3-bromo-benzonitrile

Description

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-bromo-4-prop-2-enoxybenzonitrile |

InChI |

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6H,1,5H2 |

InChI Key |

ZDOWYXJNAKKFJX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C#N)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

4-Allyloxy-3-bromo-benzonitrile has a molecular formula of CHBrNO, featuring a bromo group and an allyloxy substituent on a benzonitrile backbone. Its synthesis often involves multi-step processes that can include bromination, nitration, and alkylation reactions. For instance, a recent study reported the synthesis of related compounds through a series of reactions starting from 2-allylphenol, demonstrating the versatility of such synthetic routes .

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Reagents/Involved Compounds | Yield (%) |

|---|---|---|---|

| 1 | Nitration | Sulfonitric acid mixture | 15 |

| 2 | Bromination | N-bromosuccinimide | 72 |

| 3 | Alkylation | Allyl bromide under basic conditions | 77 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromo group enhances the reactivity towards biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such derivatives can induce apoptosis in cancer cells, making them candidates for further pharmacological evaluation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it displays inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Photoinitiators in Polymer Chemistry

This compound can serve as a photoinitiator in the curing processes of polymers, particularly acrylic resins. Its ability to generate free radicals upon UV exposure makes it valuable in the production of durable coatings and adhesives .

Functionalization of Surfaces

The compound's reactive functional groups allow for its use in surface modification techniques. By attaching to surfaces, it can enhance adhesion properties or provide sites for further chemical reactions, which is crucial in developing advanced materials for electronics and biomedical applications .

Case Study 1: Synthesis and Application as Anticancer Agents

A study published in the Journal of Organic Chemistry explored the synthesis of various bromo-substituted benzonitriles, including derivatives of this compound. The synthesized compounds were tested for their cytotoxic effects on human cancer cell lines, yielding promising results with IC50 values indicating significant activity against breast cancer cells .

Case Study 2: Photopolymerization Processes

In another investigation, researchers utilized this compound as a photoinitiator in UV-curable coatings. The study highlighted its effectiveness in achieving rapid curing times while maintaining high mechanical strength and thermal stability in the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Allyloxy-3-bromo-benzonitrile with halogenated benzonitrile derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity: The allyloxy group reduces polarity compared to hydroxyl or hydroxymethyl substituents, as observed in analogs like 2-Bromo-3-(hydroxymethyl)benzonitrile . This lower polarity may enhance solubility in non-polar solvents, favoring specific reaction conditions.

- Thermal Stability : Allyl ethers are less thermally stable than methyl or carboxylic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid), necessitating controlled temperatures during synthesis.

Preparation Methods

Standard Alkylation Procedure

Reagents :

-

3-Bromo-4-hydroxybenzonitrile (1.0 equiv)

-

Allyl bromide (1.2–1.5 equiv)

-

Potassium carbonate (K₂CO₃, 1.5–2.0 equiv)

-

Solvent: DMF or acetone

-

Temperature: 60–80°C

-

Reaction time: 3–24 hours

Steps :

-

Combine 3-bromo-4-hydroxybenzonitrile, allyl bromide, and K₂CO₃ in DMF or acetone.

-

Heat at reflux (60–80°C) with stirring.

-

Monitor reaction progress by TLC (hexane/ethyl acetate = 4:1).

-

Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Optimization Strategies

-

Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields (85–90%).

-

Phase-transfer catalysts : Adding Cs₂CO₃ or tetrabutylammonium bromide (TBAB) improves reaction efficiency in polar aprotic solvents.

-

Solvent selection : Acetone minimizes side reactions compared to DMF for heat-sensitive substrates.

Alternative Routes and Comparative Analysis

Bromination of 4-Allyloxybenzonitrile

A less common approach involves brominating 4-allyloxybenzonitrile.

Reagents :

-

4-Allyloxybenzonitrile (1.0 equiv)

-

N-Bromosuccinimide (NBS, 1.05 equiv)

-

Dichloromethane (DCM) with catalytic acetic acid

-

Reaction time: 2–4 hours at room temperature

Yield : 65–70%.

Limitations : Lower regioselectivity and competing dibromination side reactions.

Reaction Mechanism and Key Intermediates

The alkylation proceeds via nucleophilic aromatic substitution (SNAr):

-

Deprotonation of the phenolic –OH group by K₂CO₃.

-

Nucleophilic attack by the alkoxide on allyl bromide.

-

Elimination of HBr to form the allyl ether.

Critical intermediates :

-

3-Bromo-4-hydroxybenzonitrile : Synthesized via nitration/bromination of 4-hydroxybenzonitrile.

-

Allyl bromide : Commercially available or prepared from allyl alcohol and HBr.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, J = 8.4 Hz, 1H), 7.53 (d, J = 8.4 Hz, 1H), 6.00–5.90 (m, 1H), 5.40–5.30 (m, 2H), 4.60 (d, J = 5.6 Hz, 2H).

Purity : >95% by HPLC (C18 column, acetonitrile/water = 70:30).

Challenges and Troubleshooting

Q & A

Q. What statistical methods are appropriate for resolving discrepancies in biological activity data linked to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.